EN460

説明

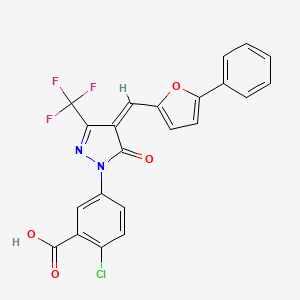

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFQCNAOMQAIH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of EN460 in Endoplasmic Reticulum Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductin 1-alpha (ERO1-α), in the context of Endoplasmic Reticulum (ER) stress. By inhibiting ERO1-α, this compound disrupts oxidative protein folding, leading to an accumulation of unfolded proteins and the subsequent activation of the Unfolded Protein Response (UPR). This guide provides a comprehensive overview of the signaling pathways modulated by this compound, a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions.

Introduction to this compound and ER Stress

The Endoplasmic Reticulum (ER) is a critical organelle for protein synthesis, folding, and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis, but if the stress is too severe or prolonged, it can trigger apoptosis.

ERO1-α is a key flavin adenine dinucleotide (FAD)-containing enzyme in the ER that catalyzes the formation of disulfide bonds in newly synthesized proteins, a critical step in their proper folding. This compound is a cell-permeable thiol-reactive enone compound that has been identified as an inhibitor of ERO1-α[1]. By targeting ERO1-α, this compound provides a chemical tool to probe the consequences of inhibiting oxidative protein folding and to explore potential therapeutic strategies for diseases characterized by heightened ER stress, such as certain cancers.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the functional inhibition of ERO1-α[2]. This inhibition disrupts the delicate balance of protein folding within the ER, leading to the induction of ER stress and the activation of specific arms of the UPR.

Inhibition of ERO1-α and Induction of ER Stress

This compound selectively interacts with the active-site cysteine residues of the reduced, active form of ERO1-α, thereby preventing its reoxidation[1]. This leads to a decrease in the formation of disulfide bonds in nascent polypeptide chains, causing them to misfold and accumulate within the ER lumen. This accumulation of unfolded proteins is the direct trigger for the activation of the UPR.

Activation of the Unfolded Protein Response (UPR)

The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. Current evidence indicates that this compound-induced ER stress robustly activates the PERK and ATF6 pathways[3].

-

PERK Pathway Activation: Upon treatment with this compound, there is a notable increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and an elevation in the levels of Activating Transcription Factor 4 (ATF4)[3]. This is a hallmark of the activation of the PERK branch of the UPR.

-

ATF6 Pathway Activation: Treatment with this compound also results in a reduction of the full-length form of Activating Transcription Factor 6 (ATF6), which is consistent with its cleavage and activation[3]. The cleaved fragment of ATF6 translocates to the nucleus to upregulate the expression of ER chaperones.

-

IRE1α Pathway: While the IRE1α pathway is a crucial component of the UPR, there is currently no direct evidence from the provided search results detailing the specific modulation of IRE1α (e.g., XBP1 splicing) by this compound.

The downstream consequence of sustained UPR activation by this compound is the induction of apoptosis, as evidenced by an increase in Annexin V positive cells in multiple myeloma cell lines[3].

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ERO1-α Inhibition | 1.9 µM | in vitro | [1] |

| IC50 for ERO1L Inhibition | 22.13 µM | in vitro | [4] |

| Effective Concentration | 12.5 µM | MDA-MB-231 cells | [2] |

| Effective Concentration | 25 µM | U266 MM cells | [3] |

Note: The discrepancy in IC50 values may be attributable to different experimental conditions and assay formats.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blotting for UPR Markers

This protocol describes the detection of key UPR markers such as phosphorylated eIF2α, ATF4, and cleaved ATF6.

1. Cell Lysis:

-

Treat cells with the desired concentration of this compound for the indicated time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF4, and ATF6 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Quantify band intensities using densitometry software.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol outlines the quantification of apoptosis induced by this compound.

1. Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the cells with cold PBS.

2. Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant.

Conclusion

This compound is a potent inhibitor of ERO1-α that induces ER stress through the disruption of oxidative protein folding. This leads to the activation of the PERK and ATF6 arms of the Unfolded Protein Response, ultimately culminating in apoptosis in cancer cells. The detailed mechanism and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ERO1-α in diseases characterized by ER stress. Further research is warranted to elucidate the effect of this compound on the IRE1α pathway and to explore its efficacy in various preclinical models.

References

- 1. MilliporeSigma Calbiochem ERO1 Inhibitor II, this compound 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 2. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. youtube.com [youtube.com]

- 4. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EN460 in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network that manages stress in the endoplasmic reticulum (ER), the primary site for protein folding and modification. Dysregulation of the UPR is implicated in a multitude of diseases, making its components attractive therapeutic targets. This technical guide delves into the role of EN460, a small molecule inhibitor, in modulating the UPR. This compound is not a protein, but a chemical compound that selectively inhibits Endoplasmic Reticulum Oxidation 1 (ERO1α), a key enzyme in disulfide bond formation. By inhibiting ERO1α, this compound disrupts the oxidative folding of proteins in the ER, thereby inducing the UPR. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on UPR signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to the Unfolded Protein Response and ERO1α

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

The UPR is orchestrated by three main ER-resident transmembrane proteins:

-

Inositol-requiring enzyme 1 (IRE1)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

Endoplasmic Reticulum Oxidation 1 (ERO1) is a crucial flavin adenine nucleotide (FAD)-containing enzyme that resides in the ER and plays a pivotal role in oxidative protein folding.[1][2] ERO1α facilitates the formation of disulfide bonds in newly synthesized proteins by transferring electrons from protein disulfide isomerase (PDI) to molecular oxygen.[1][2] This process is essential for the proper folding and maturation of many secretory and membrane proteins. However, the activity of ERO1α can also contribute to a hyper-oxidizing environment in the ER, which can be detrimental under conditions of stress.[1]

This compound: A Selective Inhibitor of ERO1α

This compound is a small molecule that has been identified as a selective inhibitor of ERO1α.[1] It interacts specifically with the reduced, active form of the enzyme, preventing its reoxidation and thereby blocking its function in disulfide bond formation.[1] This inhibition of ERO1α leads to an accumulation of reduced protein folding intermediates, which in turn triggers the unfolded protein response.

Mechanism of Action

This compound's inhibitory action is characterized by its selectively reversible reactivity with thiols.[1] While it can react with various thiols, its interaction with ERO1α is stabilized, leading to the displacement of the FAD cofactor from the enzyme's active site.[1] This effectively inactivates ERO1α and disrupts the oxidative folding pathway.

The Impact of this compound on the Unfolded Protein Response

By inhibiting ERO1α, this compound serves as a chemical inducer of the UPR. The accumulation of unfolded proteins due to the disruption of disulfide bond formation activates the three primary branches of the UPR.

Signaling Pathways

The inhibition of ERO1α by this compound initiates a cascade of signaling events that constitute the UPR.

Caption: Signaling pathway of this compound-induced UPR.

The inhibition of ERO1α by this compound leads to an accumulation of unfolded proteins, which then activates the three UPR sensors: IRE1, PERK, and ATF6. This activation initiates downstream signaling cascades, including the splicing of XBP1 mRNA by IRE1, the phosphorylation of eIF2α by PERK (leading to the preferential translation of ATF4), and the proteolytic cleavage of ATF6. These events culminate in the transcriptional upregulation of UPR target genes, aimed at restoring ER homeostasis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Reference |

| IC₅₀ for ERO1α | 1.9 µM | [1] |

| Cell Line for UPR Reporter Assay | 293T cells | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro ERO1α Activity Assay

This assay measures the enzymatic activity of ERO1α by monitoring the consumption of oxygen or the production of hydrogen peroxide.

Materials:

-

Recombinant human ERO1α

-

Protein Disulfide Isomerase (PDI)

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA)

-

This compound

-

Amplex Red and horseradish peroxidase (for H₂O₂ detection) or an oxygen sensor

Protocol:

-

Pre-reduce PDI with DTT and subsequently remove DTT by gel filtration.

-

In a 96-well plate, combine the assay buffer, reduced PDI, and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant ERO1α.

-

Monitor the reaction kinetics by measuring the fluorescence of Amplex Red (excitation/emission ~530/590 nm) or the decrease in oxygen concentration over time.

-

Calculate the initial reaction rates and determine the IC₅₀ of this compound by fitting the data to a dose-response curve.

UPR Reporter Assay

This cell-based assay is used to measure the activation of the UPR in response to this compound treatment.

Materials:

-

293T cells

-

A UPR reporter plasmid (e.g., containing a promoter with multiple ER stress response elements (ERSEs) driving the expression of a reporter gene like luciferase or GFP)

-

Lipofectamine or other transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Luciferase assay reagent or flow cytometer/fluorescence microscope for GFP

Protocol:

-

Seed 293T cells in a 24-well plate.

-

Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 16-24 hours).

-

For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

For a GFP reporter, analyze the cells by flow cytometry or fluorescence microscopy to quantify GFP expression.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the number of viable cells.

Caption: Workflow for the UPR reporter assay.

Conclusion and Future Directions

This compound is a valuable tool for studying the unfolded protein response due to its specific inhibition of ERO1α. By disrupting oxidative protein folding, this compound provides a means to induce ER stress and activate the UPR, allowing for the investigation of its complex signaling pathways. The ability of modest concentrations of this compound to precondition cells against severe ER stress suggests a potential therapeutic avenue for diseases where UPR modulation is beneficial.[1]

Future research should focus on a more detailed characterization of the downstream effects of this compound on each of the three UPR branches. Quantitative proteomics and transcriptomics studies could provide a global view of the cellular response to ERO1α inhibition. Furthermore, the development of more potent and specific second-generation inhibitors based on the this compound scaffold could hold promise for therapeutic applications in a range of diseases, from cancer to neurodegenerative disorders.

References

An In-depth Technical Guide on EN460 and its Effects on Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule EN460 and its inhibitory effects on disulfide bond formation, a critical process in protein folding and maturation. This document details the mechanism of action of this compound, summarizes key quantitative data, provides an overview of relevant experimental methodologies, and visualizes the involved biological pathways and experimental workflows.

Introduction to Disulfide Bond Formation and the Role of ERO1

Disulfide bonds are crucial covalent linkages that stabilize the tertiary and quaternary structures of many secreted and cell-surface proteins. In eukaryotic cells, the formation of these bonds primarily occurs within the endoplasmic reticulum (ER). This process, known as oxidative protein folding, is catalyzed by a family of enzymes, with Protein Disulfide Isomerase (PDI) and Endoplasmic Reticulum Oxidoreductin 1 (ERO1) playing central roles.[1][2]

PDI directly catalyzes the formation of disulfide bonds in substrate proteins. In this process, PDI becomes reduced and must be re-oxidized to continue its catalytic cycle. ERO1 is a flavin adenine dinucleotide (FAD)-containing enzyme that acts as the primary oxidase in the ER, responsible for re-oxidizing PDI.[2][3] ERO1 transfers electrons from reduced PDI to molecular oxygen, generating hydrogen peroxide as a byproduct.[2] The activity of ERO1 is tightly regulated to maintain redox homeostasis within the ER, as excessive oxidation can lead to cellular stress.[4][5]

This compound: A Selective Inhibitor of ERO1α

This compound is a small molecule that has been identified as a potent and selective inhibitor of mammalian ERO1α.[6][7] It serves as a valuable chemical probe to study the process of disulfide bond formation and is being investigated for its therapeutic potential in diseases characterized by high ER stress, such as multiple myeloma.[3]

This compound functions as a competitive inhibitor of ERO1α.[3] Its mechanism of action involves a selective and reversible interaction with thiol groups.[6][7] Key aspects of its mechanism include:

-

Selective Interaction with Reduced ERO1α: this compound specifically targets the reduced, active form of ERO1α, preventing its reoxidation.[6][7]

-

Thiol Reactivity: The enone functional group of this compound is a Michael acceptor, allowing it to react with thiols.[6]

-

Reversible Thiol Adduct Formation: While this compound can react with various thiols, its reaction with unstructured thiols is rapidly reversible. In contrast, its interaction with specific cysteine residues in ERO1α leads to the formation of a stable bond.[6][7]

-

Displacement of FAD: The stable binding of this compound to ERO1α results in the displacement of the essential FAD cofactor from the enzyme's active site, leading to its inactivation.[6]

The selective and stable inhibition of ERO1α by this compound makes it a powerful tool to modulate disulfide bond formation and ER redox status.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on ERO1α.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 1.9 µM | Mammalian | in vitro ERO1α activity assay | [6][7] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in disulfide bond formation and the experimental workflows used to characterize the effects of this compound.

Caption: Signaling pathway of disulfide bond formation in the ER and the inhibitory action of this compound.

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ERO1α.

Detailed Methodologies of Key Experiments

The following sections provide detailed protocols for key experiments used to characterize the effects of this compound on disulfide bond formation.

This assay measures the production of hydrogen peroxide, a byproduct of ERO1α activity, using the fluorescent probe Amplex Red.[3]

-

Materials:

-

Purified recombinant human ERO1α

-

Purified recombinant human PDI

-

Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Dithiothreitol (DTT) for reducing PDI

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, Amplex Red, and HRP.

-

Add reduced PDI (pre-incubated with DTT, followed by removal of excess DTT) to the reaction mixture.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding purified ERO1α to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time at an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

This method utilizes non-reducing SDS-PAGE and western blotting to observe changes in the mobility of ERO1α, which corresponds to its redox state. The reduced form of ERO1α has a lower mobility than the oxidized form.[6]

-

Materials:

-

Cell line of interest (e.g., mouse embryonic fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Dithiothreitol (DTT) as a reducing agent control

-

Lysis buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to preserve the in vivo redox state.

-

SDS-PAGE gels and running buffer

-

Western blot transfer apparatus and membranes

-

Primary antibody against ERO1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound, DTT (positive control for reduction), or vehicle for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with lysis buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Mix equal amounts of protein with non-reducing Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for ERO1α.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands.

-

The accumulation of a lower mobility band for ERO1α in this compound-treated cells indicates an increase in the reduced form of the enzyme.[6]

-

Conclusion

This compound is a well-characterized inhibitor of ERO1α that acts through a selective and stable interaction with the reduced form of the enzyme. Its ability to displace the FAD cofactor provides a clear mechanism for its inhibitory activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the modulation of disulfide bond formation and ER stress. The use of this compound as a chemical tool will continue to be invaluable in dissecting the complex processes of oxidative protein folding and its implications in health and disease.

References

- 1. Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of endoplasmic reticulum oxidation 1 (ERO1) with selectively reversible thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cellular Pathways Affected by EN460: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN460 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation and oxidative protein folding within the endoplasmic reticulum (ER). By selectively targeting the reduced, active form of the ERO1α isoform, this compound disrupts cellular redox homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR). This guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of ERO1α

This compound is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with a reported IC50 of 1.9 μM for the α-isoform.[1] ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme that catalyzes the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, a critical step in the formation of disulfide bonds in newly synthesized proteins.[1] this compound interacts with the reduced, active form of ERO1α, preventing its reoxidation and leading to an accumulation of the enzyme in its reduced state.[2][3] This inhibitory action disrupts the oxidative protein folding pathway, triggering cellular stress.

While this compound is potent against ERO1α, it has been shown to have off-target effects on other FAD-containing enzymes, albeit at higher concentrations.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Cell Line | Reference |

| ERO1α | 1.9 | - | [1] |

| ERO1L | 22.13 | - | [4] |

| MAO-A | 7.91 | - | [4] |

| MAO-B | 30.59 | - | [4] |

| LSD1 | 4.16 | - | [4] |

| U266 (Multiple Myeloma) | 10.1 (± 1.11) | U266 | [3] |

| MM1.S (Multiple Myeloma) | 14.74 (± 1.23) | MM1.S | [3] |

Cellular Pathways Modulated by this compound

The inhibition of ERO1α by this compound initiates a cascade of downstream cellular events, primarily centered around the cellular response to ER stress.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

By impeding ERO1α function, this compound disrupts the proper folding of proteins that require disulfide bonds for their maturation. This leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Transiently attenuating protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER chaperones to assist in protein folding.

-

Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

Key signaling proteins involved in the UPR that are activated upon this compound treatment include the phosphorylation of eIF2α and the increased expression of ATF4 and CHOP.[4]

Induction of Apoptosis

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is upregulated by all three branches of the UPR. This compound treatment has been shown to induce apoptosis in multiple myeloma cells, which correlates with the induction of ER stress markers.[4]

Modulation of Immune Checkpoint and Angiogenic Factors

Recent studies have revealed that this compound can also impact the tumor microenvironment by modulating the expression of key signaling molecules.

-

Programmed Death-Ligand 1 (PD-L1): In MDA-MB-231 breast cancer cells, treatment with 12.5 µM this compound resulted in a decrease in the surface expression of PD-L1. This suggests a potential role for this compound in modulating the tumor's ability to evade the immune system.

-

Vascular Endothelial Growth Factor A (VEGFA): The secretion of the pro-angiogenic factor VEGFA is also impaired by ERO1α inhibition. This effect is likely due to the requirement of disulfide bonds for the proper folding and secretion of VEGFA.

Experimental Protocols

ERO1α Inhibition Assay (In Vitro Oxygen Consumption Assay)

This assay measures the consumption of oxygen during the ERO1α-catalyzed oxidation of PDI, which is coupled to the reduction of oxygen to hydrogen peroxide.

Materials:

-

Recombinant human ERO1α

-

Recombinant human PDI

-

Dithiothreitol (DTT)

-

Clark-type oxygen electrode

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM EDTA)

-

This compound stock solution (in DMSO)

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the reaction buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add PDI and DTT to the reaction chamber.

-

Initiate the reaction by adding ERO1α.

-

Monitor the rate of oxygen consumption.

-

To determine the IC50 of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for ER Stress Markers

Cell Culture and Treatment:

-

Culture U266 or MDA-MB-231 cells in appropriate media.

-

Treat cells with this compound at the desired concentrations and for various time points.

-

Include a vehicle control (DMSO) and positive controls for ER stress (e.g., tunicamycin or thapsigargin).

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

Immunoblotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF2α, ATF4, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cell Preparation and Staining:

-

Culture U266 cells and treat with this compound as described above.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

PD-L1 Surface Expression Assay (Flow Cytometry)

Cell Preparation and Staining:

-

Culture MDA-MB-231 cells and treat with this compound.

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a fluorescently labeled anti-human PD-L1 antibody or an isotype control antibody for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Use the isotype control to set the gate for positive PD-L1 staining.

-

Determine the mean fluorescence intensity (MFI) of PD-L1 expression in the treated and control cells.

VEGFA Secretion Assay (ELISA)

Sample Collection:

-

Culture MDA-MB-231 cells and treat with this compound.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant to remove any cells or debris.

ELISA Procedure:

-

Perform the VEGFA ELISA according to the manufacturer's instructions (e.g., Human VEGF-A ELISA Kit).

-

Briefly, add the collected supernatants and VEGFA standards to a 96-well plate pre-coated with a capture antibody.

-

Incubate, wash, and then add a biotinylated detection antibody.

-

Incubate, wash, and add streptavidin-HRP.

-

Incubate, wash, and add a substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of VEGFA in the samples based on the standard curve.

Conclusion

This compound represents a valuable tool for investigating the cellular consequences of ERO1α inhibition. Its primary mechanism of action triggers ER stress and the UPR, ultimately leading to apoptosis in cancer cells. Furthermore, its ability to modulate the expression of PD-L1 and VEGFA suggests a broader impact on the tumor microenvironment. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of this compound on cellular pathways, aiding in the development of novel therapeutic strategies targeting ER homeostasis.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

EN460: A Technical Guide to its Impact on Oxidative Protein Folding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), and its profound effects on oxidative protein folding. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows involved in this compound research.

Core Concepts: Oxidative Protein Folding and the Role of ERO1

In eukaryotic cells, the endoplasmic reticulum (ER) is the primary site for the folding and maturation of secreted and transmembrane proteins. A critical step in this process is the formation of disulfide bonds, a process known as oxidative protein folding. This pathway is orchestrated by a cascade of enzymes, with Protein Disulfide Isomerase (PDI) directly catalyzing the formation of disulfide bonds in substrate proteins. For PDI to be recycled and continue its function, it must be re-oxidized. This is where Endoplasmic Reticulum Oxidation 1 (ERO1) plays a pivotal role. ERO1 is a flavin adenine dinucleotide (FAD)-containing enzyme that oxidizes PDI by transferring electrons from PDI to molecular oxygen, thereby generating hydrogen peroxide as a byproduct.[1] While essential, dysregulation of ERO1 activity can lead to a hyper-oxidizing ER environment and contribute to cellular stress.

This compound: A Selective Inhibitor of ERO1α

This compound has been identified as a selective inhibitor of the ERO1α isoform.[2] Its mechanism of action is unique, involving a selectively reversible interaction with thiol groups on the reduced, active form of ERO1α. This interaction prevents the reoxidation of the enzyme, effectively halting the oxidative protein folding cascade at a key regulatory point.[2]

Mechanism of Action

The inhibitory activity of this compound is dependent on its enone functional group, which acts as a Michael acceptor for cysteine residues within the active site of reduced ERO1α. This covalent adduction is stabilized by the protein's conformation, leading to the displacement of the essential FAD cofactor and subsequent inactivation of the enzyme. A key feature of this compound's selectivity is the reversibility of its reaction with unstructured thiols, such as glutathione, in contrast to the stable bond formed with ERO1α.

References

foundational research on ERO1α inhibition by EN460

An In-Depth Technical Guide to the Foundational Research on ERO1α Inhibition by EN460

Introduction

Endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) is a crucial flavin adenine dinucleotide (FAD)-containing enzyme residing in the endoplasmic reticulum (ER).[1][2] Its primary function is to catalyze the formation of disulfide bonds in newly synthesized proteins by oxidizing Protein Disulfide Isomerase (PDI).[2][3][4] This process, while essential for proper protein folding, also generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the oxidative environment of the ER.[2][5] Under conditions of ER stress, such as in rapidly proliferating cancer cells, the demand for protein folding is high, leading to the upregulation of ERO1α.[5][6] This makes ERO1α a compelling therapeutic target. This compound is a small molecule inhibitor identified through high-throughput screening that has been instrumental in the foundational research of ERO1α inhibition.[1][4] This document provides a detailed overview of the core research on the inhibition of ERO1α by this compound.

Mechanism of Action of this compound

The inhibitory action of this compound against ERO1α is multifaceted and highly specific to the enzyme's redox state.[1] Research has shown that this compound selectively interacts with the reduced, active form of ERO1α, thereby preventing its reoxidation.[1][7][8] The mechanism is centered around the enone functional group within this compound, which acts as a Michael acceptor.[1] This group reacts with at least one cysteine residue that becomes exposed during the catalytic turnover of ERO1α.[1][9]

This covalent adduct formation leads to the inactivation of the enzyme.[1] A significant consequence of this interaction is the displacement of the bound FAD coenzyme from the active site of ERO1α.[1] The loss of FAD is a critical step in the inhibition, as it is essential for the electron transfer process that underlies ERO1α's oxidative activity.[1][2] While this compound can react with other free thiols like glutathione, this reaction is rapidly reversible.[1] In contrast, its bond with the activated ERO1α is stable, which explains its selectivity for the enzyme despite its promiscuous reactivity with thiols in general.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against ERO1α and other FAD-containing enzymes, highlighting its potency and revealing off-target effects.

| Target Enzyme | IC50 Value | Notes |

| ERO1α | 1.9 µM [1][7] | Primary target; inhibits the reduced, active form. |

| Monoamine Oxidase A (MAO-A) | 7.91 µM[10] | Off-target FAD-containing enzyme. |

| Lysine-Specific Demethylase 1 (LSD1) | 4.16 µM[10] | Off-target FAD-containing enzyme. |

| Monoamine Oxidase B (MAO-B) | 30.59 µM[10] | Off-target FAD-containing enzyme. |

Experimental Protocols

The foundational research on this compound relied on a key in vitro assay to determine ERO1α activity.

Homogeneous High-Throughput Assay for Mammalian ERO1α Activity

This assay is designed to measure the production of H₂O₂, a direct byproduct of ERO1α's catalytic cycle.

Principle: ERO1α catalyzes the transfer of electrons from a substrate to molecular oxygen, which results in the formation of H₂O₂.[1] The amount of H₂O₂ produced is proportional to the enzymatic activity of ERO1α. The H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent compound resorufin, which can be quantified.

Materials:

-

Recombinant human ERO1α

-

Dithiothreitol (DTT) or reduced PDI as a substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., phosphate-buffered saline)

-

This compound or other test compounds

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer, Amplex Red, and HRP.

-

Inhibitor Addition: Add the prepared dilutions of this compound to the appropriate wells. Include wells with solvent only as a negative control.

-

Enzyme Addition: Add recombinant ERO1α to all wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., DTT).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

-

Data Analysis: The rate of H₂O₂ production is determined from the increase in fluorescence over time. The IC50 value for this compound is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and mechanisms involved in ERO1α function and its inhibition by this compound.

Caption: The ERO1α-PDI catalytic cycle for disulfide bond formation.

Caption: Mechanism of ERO1α inhibition by this compound.

Caption: Workflow for the in vitro ERO1α activity assay.

Caption: Role of ERO1α in the PERK branch of the Unfolded Protein Response.

Cellular Effects and the Unfolded Protein Response (UPR)

ERO1α is a key component of the cellular response to ER stress, known as the Unfolded Protein Response (UPR).[5] The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5] ERO1α expression is induced by the PERK-CHOP branch of the UPR.[5][6] By inhibiting ERO1α, this compound can modulate UPR signaling. Modest concentrations of this compound have been shown to promote signaling in the UPR and precondition cells against severe ER stress.[1] This is likely due to the initial accumulation of reduced, unfolded proteins when ERO1α is inhibited, which mildly activates the UPR's protective pathways.[1] In vivo, this compound treatment leads to the accumulation of ERO1α in its reduced state, confirming target engagement within a cellular context.[1][7]

Conclusion

The foundational research on this compound has been pivotal in establishing the feasibility of targeting ERO1α with small molecule inhibitors.[1] this compound effectively inhibits ERO1α by forming a stable covalent bond with the reduced, active form of the enzyme, leading to the displacement of the essential FAD cofactor.[1] While this compound demonstrates potency in the low micromolar range against ERO1α, its utility as a precise molecular probe is limited by its off-target effects on other FAD-containing enzymes and its reactivity with free thiols.[1][10] Nevertheless, this compound remains a critical tool for studying the roles of ERO1α in protein folding, ER stress, and disease, and it serves as a foundational scaffold for the development of more selective and potent ERO1α inhibitors.

References

- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. ERO1-PDI Redox Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of ERO1α in Modulating Cancer Progression and Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the ERO1-PDI interaction in oxidative protein folding and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological mechanisms and clinical significance of endoplasmic reticulum oxidoreductase 1 alpha (ERO1α) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Fingerprint of the oxido-reductase ERO1: A protein disulfide bond producer and supporter of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

EN460: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN460 is a small molecule inhibitor of the endoplasmic reticulum (ER) oxidoreductin 1 (Ero1L), a key enzyme in disulfide bond formation and protein folding. By disrupting proteostasis, this compound induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the signaling pathways involved, quantitative data from key experiments, and detailed experimental protocols for its study.

Introduction

Cancer cells, characterized by their high proliferation rates and protein synthesis, are particularly vulnerable to disruptions in ER homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, if the stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response.

This compound has been identified as a potent inhibitor of Ero1L, an FAD-dependent enzyme that plays a critical role in oxidative protein folding.[1] Inhibition of Ero1L by this compound disrupts the disulfide bond formation pathway, leading to an accumulation of unfolded proteins and the induction of ER stress. This targeted disruption of ER homeostasis makes this compound a promising candidate for cancer therapy, particularly for malignancies sensitive to ER stress, such as multiple myeloma.[1]

Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

The primary mechanism by which this compound induces apoptosis is through the potent induction of the Unfolded Protein Response (UPR) as a consequence of Ero1L inhibition. The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1, and ATF6.

The Unfolded Protein Response (UPR) Signaling Pathways

Upon ER stress, these sensors are activated and initiate downstream signaling cascades:

-

The PERK Pathway: The PKR-like ER kinase (PERK) dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, upregulates genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).

-

The IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is a dual-function enzyme with both kinase and RNase activity. Upon activation, its RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion, protein folding, and ER-associated degradation (ERAD).

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment of ATF6 (cATF6) migrates to the nucleus and acts as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.

Treatment of cancer cells with this compound has been shown to robustly activate the PERK pathway, as evidenced by a significant increase in the phosphorylation of eIF2α and the expression of its downstream target, ATF4.[1] A reduction in the full-length form of ATF6 has also been observed, suggesting its cleavage and activation.[1]

The Role of Bcl-2 Family Proteins and Caspase Activation

The pro-apoptotic signals originating from the UPR converge on the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines the cell's fate. The UPR can influence this balance by:

-

CHOP-mediated upregulation of pro-apoptotic proteins: CHOP can induce the expression of pro-apoptotic BH3-only proteins like Bim and Puma, while downregulating the expression of anti-apoptotic proteins like Bcl-2.

-

IRE1-mediated signaling: The IRE1 pathway can also contribute to apoptosis through its interaction with TRAF2, leading to the activation of the JNK signaling pathway, which can modulate the activity of Bcl-2 family proteins.

The culmination of these events is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.

Quantitative Data

The following tables summarize the quantitative data available on the effects of this compound in cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| U266 | Multiple Myeloma | 10.1 ± 1.11 | [1] |

| MM1.S | Multiple Myeloma | 14.74 ± 1.23 | [1] |

| Enzyme Activity | |||

| Ero1L | 22.13 | [1] | |

| MAO-A (off-target) | 7.91 | [1] | |

| MAO-B (off-target) | 30.59 | [1] | |

| LSD1 (off-target) | 4.16 | [1] | |

| Table 1: IC50 Values of this compound. |

| Cell Line | Treatment | Apoptotic Cells (%) | Citation |

| U266 | 25 µM this compound for 18h | ~40% | [1] |

| Table 2: Induction of Apoptosis by this compound. |

Note: The percentage of apoptotic cells is an approximation based on the graphical data presented in the cited publication.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: U266 and MM1.S multiple myeloma cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded and allowed to adhere overnight before being treated with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methodology described for studying this compound-induced apoptosis.[1]

-

Cell Preparation:

-

Treat U266 cells with 25 µM this compound or DMSO (vehicle control) for 18 hours.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer (e.g., from a commercial Annexin V-FITC apoptosis detection kit).

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Acquire at least 10,000 events per sample.

-

Use appropriate controls for setting compensation and gates (unstained cells, Annexin V-FITC only, PI only).

-

Gating Strategy:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis of ER Stress Markers

This protocol is adapted from the study of this compound's effect on ER stress proteins.[1]

-

Cell Lysis:

-

Treat U266 cells with this compound or DMSO for 2, 4, and 8 hours.

-

Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Primary Antibodies:

-

p-EIF2α (Cell Signaling Technology, #3597)

-

ATF4 (Cell Signaling Technology, #11815)

-

ATF6 (Cell Signaling Technology, #65880)

-

β-actin (Sigma-Aldrich, #A2228) - as a loading control.

-

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Visualizations

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References

Methodological & Application

Application Notes: EN460 as a Novel Inhibitor of the PI3K/Akt Signaling Pathway in HeLa Cells

Introduction

EN460 is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention.[3] These application notes provide detailed protocols for the culture of HeLa cells, a human cervical cancer cell line, and subsequent assays to evaluate the efficacy of this compound. The described experimental workflow includes a cell viability assay to determine the cytotoxic effects of this compound and a Western blot analysis to confirm its mechanism of action on the PI3K/Akt pathway.

Target Audience

These protocols and notes are intended for researchers, scientists, and professionals in the field of drug development who are investigating novel cancer therapeutics.

Experimental Data

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

The following table summarizes the effect of this compound on the viability of HeLa cells after a 48-hour treatment period. Data is presented as the mean percentage of cell viability relative to the untreated control, with the corresponding standard deviation. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from this data.

| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (%) |

| 0 (Control) | 100 | 5.2 |

| 1 | 92.3 | 4.8 |

| 5 | 75.1 | 6.1 |

| 10 | 51.2 | 5.5 |

| 25 | 28.9 | 4.2 |

| 50 | 15.4 | 3.7 |

| IC50 (µM) | 10.5 |

Table 2: Quantification of Protein Expression (Western Blot)

This table shows the relative protein expression levels of phosphorylated Akt (p-Akt) and total Akt (t-Akt) in HeLa cells following a 24-hour treatment with this compound at the IC50 concentration (10.5 µM). The data, obtained through densitometric analysis of Western blot bands, is normalized to the untreated control.

| Treatment | Relative p-Akt Expression | Relative t-Akt Expression |

| Control | 1.00 | 1.00 |

| This compound (10.5 µM) | 0.28 | 0.98 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's effect on HeLa cells.

Detailed Experimental Protocols

Protocol 1: HeLa Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the HeLa cell line.

Materials:

-

HeLa cells (e.g., ATCC CCL-2)

-

Dulbecco's Modified Eagle Medium (DMEM)[4]

-

Fetal Bovine Serum (FBS), heat-inactivated[4]

-

Penicillin-Streptomycin (100x)[4]

-

0.25% Trypsin-EDTA[5]

-

Phosphate-Buffered Saline (PBS), sterile[5]

-

T-75 cell culture flasks

-

Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

Procedure:

-

Cell Thawing:

-

Quickly thaw the cryovial of HeLa cells in a 37°C water bath for about 1-2 minutes.[6][7]

-

Decontaminate the outside of the vial with 70% ethanol.

-

Transfer the thawed cells into a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

-

Centrifuge the cell suspension at 150-400 x g for 5-8 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Complete Growth Medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

-

-

Cell Maintenance and Passaging:

-

Observe the cells daily under a microscope. Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, they should be passaged.

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.[4][5]

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

-

Incubate at 37°C for 3-5 minutes, or until cells detach.[4]

-

Add 6-8 mL of Complete Growth Medium to the flask to neutralize the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh Complete Growth Medium.

-

Incubate the new flask at 37°C with 5% CO2.[4]

-

Protocol 2: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on HeLa cells. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

-

HeLa cells

-

Complete Growth Medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of Complete Growth Medium.[9][10]

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in Complete Growth Medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway

This protocol is for detecting changes in the phosphorylation status of Akt, a key protein in the PI3K signaling pathway, upon treatment with this compound.

Materials:

-

HeLa cells

-

Complete Growth Medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the predetermined IC50 concentration for 24 hours. Include an untreated control.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

-

For loading control, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.[12]

-

Quantify the band intensities using densitometry software.[13]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Cell growth - Wikipedia [en.wikipedia.org]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. hela-transfection.com [hela-transfection.com]

- 6. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]

- 7. editxor.com [editxor.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing EN460 in Multiple Myeloma Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key feature of MM cells is their high rate of immunoglobulin production, which imposes a significant burden on the endoplasmic reticulum (ER), leading to a state of chronic ER stress. This reliance on the ER stress response pathways for survival presents a therapeutic vulnerability. EN460, an inhibitor of the ER oxidoreductin 1 (Ero1L) enzyme, offers a promising strategy to exploit this vulnerability. By inhibiting Ero1L, this compound disrupts disulfide bond formation, exacerbates ER stress, and selectively induces apoptosis in multiple myeloma cells.[1][2] These application notes provide detailed protocols for studying the effects of this compound on multiple myeloma cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound in Multiple Myeloma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various multiple myeloma cell lines following 72 hours of continuous exposure. Cell viability was assessed using a standard MTT assay.

| Cell Line | IC50 (µM) |

| U266 | 10.1 ± 1.11[1] |

| MM1.S | 14.74 ± 1.23[1] |

Table 2: Dose-Dependent Effect of this compound on U266 Cell Viability

U266 cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was measured using an MTT assay. Data is presented as a percentage of the vehicle-treated control.

| This compound Concentration (µM) | Percent Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 92 |

| 5 | 68 |

| 10 | 51 |

| 25 | 28 |

| 50 | 15 |

Table 3: Time-Course of this compound-Induced Apoptosis in U266 Cells

U266 cells were treated with 25 µM this compound, and the percentage of apoptotic cells was determined at various time points using Annexin V/PI staining followed by flow cytometry.

| Time (hours) | Percent Apoptotic Cells (%) |

| 0 | 5 |

| 6 | 15 |

| 12 | 35 |

| 18 | 60[1] |

| 24 | 75 |

Table 4: Effect of this compound on ER Stress Marker Expression in U266 Cells

U266 cells were treated with 25 µM this compound for the indicated times. The expression levels of key ER stress markers were analyzed by Western blot and quantified by densitometry, normalized to a loading control (β-actin). Data is presented as fold change relative to the vehicle-treated control at each time point.

| Time (hours) | p-eIF2α (Fold Change) | Cleaved ATF6 (Fold Change) |

| 2 | 1.8[1] | 1.5[1] |

| 4 | 2.5[1] | 2.2[1] |

| 8 | 3.2[1] | 2.8[1] |

Experimental Protocols

Protocol 1: Multiple Myeloma Cell Culture

This protocol outlines the basic culture and maintenance of the U266 multiple myeloma cell line.

Materials:

-

U266 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

T-75 culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Culture U266 cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

U266 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Dilute the cell suspension to a seeding density of 3 x 10^5 cells/mL in a new T-75 flask with fresh, pre-warmed medium.

-

Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes the use of an MTT assay to determine the cytotoxic effects of this compound on multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., U266, MM1.S)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis in this compound-treated multiple myeloma cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

U266 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed U266 cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with 25 µM this compound or vehicle (DMSO) for the desired time points (e.g., 6, 12, 18, 24 hours).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 4: Western Blotting for ER Stress Markers

This protocol describes the detection of key ER stress proteins (p-eIF2α and cleaved ATF6) in this compound-treated multiple myeloma cells.

Materials:

-

U266 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed U266 cells and treat with 25 µM this compound for 2, 4, and 8 hours.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Caption: Signaling pathway of this compound-induced apoptosis in multiple myeloma cells.

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. Inhibition of eIF2α Dephosphorylation Maximizes Bortezomib Efficiency and Eliminates Quiescent Multiple Myeloma Cells Surviving Proteasome Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]